Competitive Inhibition Potency: HIV-IN petide vs. Acetyl-Pepstatin
HIV-IN petide exhibits a well-defined competitive inhibition of HIV-1 protease with a Ki of 50 nM [1]. This is a crucial benchmark when comparing to other peptide-based inhibitors. For instance, the classical aspartic protease inhibitor Acetyl-Pepstatin has a reported Ki of 13 nM for HIV-1 protease under similar conditions [2]. While Acetyl-Pepstatin is more potent in this specific metric, HIV-IN petide's higher Ki value indicates a less potent but still robust interaction, which can be advantageous in assays where a more moderate level of inhibition is desired, such as in mechanistic studies or when investigating resistance mutations.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Acetyl-Pepstatin: 13 nM |
| Quantified Difference | HIV-IN petide is approximately 3.8-fold less potent (higher Ki) than Acetyl-Pepstatin. |
| Conditions | In vitro enzyme inhibition assay for HIV-1 protease; specific buffer and pH conditions for each compound may vary. |
Why This Matters
This quantitative difference in Ki allows researchers to select a tool compound with the appropriate level of inhibition for their specific experimental design, avoiding the potential pitfalls of using an overly potent inhibitor.
- [1] HIV-IN petide. (n.d.). MedChemExpress. Retrieved April 17, 2026. View Source
- [2] Acetyl-pepstatin. (n.d.). MedChemExpress. Retrieved April 17, 2026. View Source
